molecular formula C12H21ClO10 B12726316 1-Chlorosucrose CAS No. 64644-62-8

1-Chlorosucrose

Cat. No.: B12726316
CAS No.: 64644-62-8
M. Wt: 360.74 g/mol
InChI Key: FESWLBKGLROKRB-UGDNZRGBSA-N
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Description

1-Chlorosucrose (CAS 64644-62-8) is a chlorinated derivative of sucrose with a molecular formula of C12H21ClO11 and a molecular weight of 376.74 g/mol . This compound is of significant interest in biochemical and microbiological research, particularly for its demonstrated effects on oral bacteria. Studies have shown that this compound can significantly decrease the acidogenicity of the oral bacterium Streptococcus mutans in the presence of sucrose, leading to a terminal pH that is approximately one unit higher than with sucrose alone . Furthermore, research indicates that this compound is one of the most effective analogues at reducing bacterial deposition and adherence after several hours of incubation . These properties make it a valuable compound for investigating non-cariogenic sweeteners and strategies for inhibiting the formation of dental biofilms. Advanced production methods for chlorinated sucrose derivatives involve processes like thin-film drying, spray drying, and supercritical-fluid extraction to obtain pure products . This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64644-62-8

Molecular Formula

C12H21ClO10

Molecular Weight

360.74 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-2-(chloromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H21ClO10/c13-3-12(10(20)7(17)5(2-15)22-12)23-11-9(19)8(18)6(16)4(1-14)21-11/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

FESWLBKGLROKRB-UGDNZRGBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CCl)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CCl)O)O)O)O

Origin of Product

United States

Reaction Mechanisms and Reactivity of 1 Chlorosucrose

Nucleophilic Substitution Reactions at the Anomeric C1 Position

The carbon-chlorine bond at the anomeric C1 position is a key site of reactivity in 1-chlorosucrose, making it susceptible to nucleophilic attack. The nature of this substitution is critical in synthetic applications and is governed by a balance of mechanistic pathways and stereoelectronic factors.

Nucleophilic substitution at the anomeric carbon of glycosyl halides, including this compound, exists on a mechanistic continuum between the unimolecular SN1 and bimolecular SN2 pathways. nih.gov The favored pathway is dependent on several factors, including the structure of the sugar, the strength of the nucleophile, the nature of the leaving group, and the polarity of the solvent. nih.govlibretexts.org

SN2 Pathway : This pathway involves a single, concerted step where the nucleophile attacks the anomeric carbon from the backside, leading to an inversion of configuration (a Walden inversion). researchgate.netoup.com Studies on related chlorosugars, such as Hoffer's chlorosugar, show that reactions with strong nucleophiles often proceed via an SN2 mechanism. researchgate.netnih.gov For this to occur efficiently, the reaction must be swift to prevent the competing anomerization of the chlorosugar starting material. oup.com Polar aprotic solvents are known to favor the SN2 mechanism. libretexts.org

SN1 Pathway : This pathway involves a two-step process initiated by the departure of the leaving group to form a planar, transient oxocarbenium ion intermediate. nih.govyoutube.com The nucleophile then attacks this intermediate from either face, potentially leading to a mixture of anomeric products. This mechanism is favored with weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgacs.org Reactions of tetrahydropyran (B127337) acetals with weak nucleophiles have been shown to conform to SN1 stereoelectronic models. nih.gov

The glycosylation reaction is often considered to be on the borderline between these two mechanisms. researchgate.net For many halogenated sugars, the reaction can be directed toward a specific pathway by carefully controlling the reaction conditions. nih.gov For instance, using a strong nucleophile promotes an SN2-like pathway, whereas a weaker nucleophile favors an SN1-type process on a transient oxocarbenium ion. nih.gov

Stereoelectronic effects, which involve the spatial arrangement of orbitals, are crucial in determining the reactivity and stereochemical outcome of reactions at the anomeric center. researchgate.netwikipedia.org

The Anomeric Effect : This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite potential steric hindrance. scripps.eduwikipedia.org This preference is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring oxygen (O-5) and the anti-bonding orbital (σ*) of the C1-substituent bond. This stabilization influences the ground-state conformation and the relative reactivity of the anomers.

Influence on Reaction Pathway : Stereoelectronic factors play a significant role in the stereoselectivity of both SN1 and SN2 reactions. In SN2 reactions of chlorosugars, both stereoelectronic and steric effects are critical for the observed outcome. researchgate.netnih.gov In SN1-type reactions proceeding through an oxocarbenium ion, the facial selectivity of the nucleophilic attack is governed by stereoelectronic factors, favoring attack anti-periplanar to the existing C-O bond of the ring. nih.gov Research on other furanosides suggests that stereoelectronic control is crucial for the observed induction in SN2 reactions, leading to highly diastereoselective outcomes. acs.org

Elucidation of SN1 vs. SN2 Pathways in Halogenated Sugars

Hydrolytic Pathways and Stability Investigations

The stability of the glycosidic bond is a critical property of sucrose (B13894) and its derivatives. The introduction of a chlorine atom at the C1 position of the fructose (B13574) residue influences the lability of this bond under various conditions.

The rate of hydrolysis of the glycosidic bond in sucrose and its derivatives is highly dependent on pH. Acid-catalyzed hydrolysis is a well-studied phenomenon for sucrose, and similar principles apply to its chlorinated analogues. ttu.ee

Studies on sucrose have shown that its acid hydrolysis follows first-order kinetics, with the rate constant being proportional to the hydrogen ion concentration. ucp.ptresearchgate.netacs.org The activation energy for the acid hydrolysis of sucrose has been determined to be approximately 99-110 kJ/mol and is largely independent of pH in the range of 0.8 to 2.5. ucp.ptresearchgate.net Spontaneous acidic hydrolysis has been observed at pH values as low as 3.0 to 3.5. nih.gov In contrast, N-glycosidic bonds are generally stable in neutral and alkaline media but prone to acid-catalyzed hydrolysis. ttu.ee

When chlorinated sugars like sucralose (B1001) are heated, the release of hydrogen chloride can cause a significant drop in the local pH. acs.org For instance, heating sucralose at 90-120°C can result in solutions with a pH of approximately 2, indicating significant degradation and HCl formation. acs.org This auto-acidification can then catalyze further degradation of the molecule.

Click to view table
Table 1: Effect of pH on Sucrose Hydrolysis Rate Constant (k) at 60°C
pHk (min⁻¹)Reference
0.8~0.1 ucp.pt, researchgate.net
1.5~0.02 ucp.pt, researchgate.net
2.0~0.006 ucp.pt, researchgate.net
2.5~0.002 ucp.pt, researchgate.net

Note: Data are approximate values derived from kinetic studies on sucrose to illustrate the principle of pH-dependent hydrolysis. The rate constant (k) decreases significantly as pH increases (i.e., as acidity decreases).

The nature and position of substituents on the sucrose molecule have a profound effect on the stability of the glycosidic bond. Electron-withdrawing or -donating groups can alter the electron density around the glycosidic linkage, making it more or less susceptible to cleavage.

The substitution of a hydroxyl group with a more electronegative atom like chlorine can significantly impact the stability. Studies on nucleosides have shown that substituting an electronegative group into the furanose ring leads to a marked increase in the stability of the glycosidic bond. ttu.ee Halogenation at the 5-position of uridine, for example, strengthens the glycosidic bond, with the stability increasing with the size of the halogen. nsf.gov

Click to view table
Table 2: Relative Hydrolysis Rates of Substituted Glycosides
Glycoside TypeSubstituent EffectRelative Stability of Glycosidic BondReference
Purine (B94841) Nucleosides-OH substitution for -NH₂Decreased ttu.ee
Pyrimidine Nucleosides-OH substitution for -NH₂Increased ttu.ee
Deoxynucleosides vs. Ribonucleosides2'-OH group presentIncreased (100-1000x) ttu.ee
Uridine Nucleosides5-HalogenationIncreased nsf.gov

Note: This table illustrates general principles of how substituents affect glycosidic bond stability in related compounds.

pH-Dependent Degradation Mechanisms

Intramolecular Rearrangements in Chlorinated Sucrose Intermediates

Under conditions of thermal or chemical stress, chlorinated sucrose intermediates can undergo complex intramolecular rearrangements. These reactions often follow the initial cleavage of the glycosidic bond or other labile bonds, leading to a cascade of further transformations. masterorganicchemistry.comdalalinstitute.com

Research on the thermal degradation of sucralose provides a model for the potential pathways available to other chlorinated sucrose molecules. Upon heating, sucralose has been shown to degrade into novel chlorinated sugar degradation products, including a chlorinated furan-3-one and various chlorinated dicarbonyl compounds. acs.orgnih.govnih.gov These transformations necessarily involve intramolecular rearrangements of the carbohydrate backbone following initial bond cleavage. For example, one proposed pathway involves the formation of a 2,3-enediol from a 1,6-dideoxy-1,6-dichlorofructose intermediate, which can then lose HCl and cyclize to form a chlorinated furan-3-one. acs.org However, certain rearrangements, such as the formation of anhydro sugars via intramolecular attack of a hydroxyl group, may be inhibited due to the absence of key hydroxyl groups or the ring strain of the potential products. acs.org

Reactivity Profiles in Biological Mimetic Environments

The reactivity of this compound in environments designed to simulate biological conditions is governed primarily by two key features: the stability of the sucrose backbone, specifically its glycosidic linkage, and the reactivity of the carbon-chlorine bond at the anomeric C-1 position of the glucose moiety. While extensive research on this compound itself is limited, its behavior can be inferred from the well-documented chemistry of sucrose, glycosyl chlorides, and related chlorinated sugars.

In simulated biological fluids, the reactivity profile involves potential hydrolysis of both the glycosidic bond and the C-1 chloro group, as well as reactions with endogenous nucleophiles. The pH of the environment is a critical determinant of the compound's stability.

Hydrolytic Stability and pH Dependence

The stability of this compound in aqueous environments is a function of pH. The sucrose backbone contains an α(1→2) glycosidic bond between the glucose and fructose units. Under acidic conditions, this bond is susceptible to hydrolysis. nih.gov Conversely, the anomeric C-Cl bond is a reactive site prone to nucleophilic attack by water.

In highly acidic environments, such as those mimicking gastric fluid (pH 1.5-3.5), the rate of hydrolysis of the glycosidic bond is expected to increase, leading to the breakdown of the disaccharide structure into 1-chloro-glucose and fructose. The stability of related glycosidic bonds in compounds like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is also known to be lowest in acidic and strongly basic conditions, with maximum stability observed near neutral pH. beilstein-journals.org

In neutral to slightly alkaline conditions (pH 6.0-8.0), simulating intestinal fluid or cytoplasm, the glycosidic bond of sucrose is generally stable. nih.gov However, the C-1 position, being anomeric, renders the chlorine atom susceptible to substitution. Glycosyl chlorides are known reactive intermediates in carbohydrate synthesis, often used as glycosyl donors because the halogen is a good leaving group. mdpi.comnih.gov The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where water acts as the nucleophile, which would convert this compound to sucrose, releasing a chloride ion. oup.com This contrasts with the high stability of the artificial sweetener sucralose, where the chlorine atoms are at the less reactive 6, 1', and 6' positions, contributing to its notable resistance to hydrolysis across a wide pH range. google.com

Table 1: Predicted Hydrolytic Reactivity of this compound in Simulated Biological Environments
Simulated EnvironmentTypical pH RangePredicted Stability of Glycosidic BondPredicted Reactivity of C-1 ChlorinePrimary Degradation Products
Gastric Fluid1.5 - 3.5Low (prone to acid-catalyzed hydrolysis)Moderate1-Chloro-glucose, Fructose
Intestinal Fluid6.0 - 7.4HighModerate (prone to nucleophilic substitution)Sucrose, Chloride ion
Cytosol~7.2HighModerate (prone to nucleophilic substitution)Sucrose, Chloride ion

Reactivity with Biological Nucleophiles

The electrophilic nature of the anomeric carbon in this compound makes it a target for various biological nucleophiles beyond water. Functional groups present in amino acids and other biomolecules can engage in substitution reactions, displacing the chloride ion. This reactivity is a hallmark of glycosyl halides used in chemical synthesis to form glycosidic bonds with alcohols, thiols, and amines. rsc.orgacs.org

Key biological nucleophiles and their potential reactions include:

Thiols: The sulfhydryl group (-SH) of cysteine residues in peptides and proteins is a potent nucleophile. Reaction with this compound would likely proceed via an S_N2 mechanism to form a stable thioglycosidic bond, yielding an S-glycosylated cysteine derivative. The formation of thioethers from chlorosugars and thiols is a known synthetic route. rsc.org

Amines: The primary amine (-NH2) of a lysine (B10760008) residue or the N-terminus of a peptide can act as a nucleophile, attacking the anomeric carbon to form a glycosylamine.

Imidazoles: The imidazole (B134444) ring of a histidine residue can also serve as a nitrogen-based nucleophile, leading to the formation of a bond between a ring nitrogen and the C-1 of the sucrose molecule.

These potential reactions highlight that this compound is unlikely to be inert in a biological system and may covalently modify proteins and other biomolecules.

Table 2: Potential Reactions of this compound with Biological Nucleophiles
Nucleophile (Source)Functional GroupReaction TypePotential Product
WaterHydroxyl (-OH)Nucleophilic Substitution (Hydrolysis)Sucrose + HCl
Cysteine ResidueThiol (-SH)Nucleophilic SubstitutionSucrose-S-cysteine conjugate
Lysine ResidueAmine (-NH₂)Nucleophilic SubstitutionSucrose-N-lysine conjugate (Glycosylamine)
Phosphate (B84403) IonPhosphate (-OPO₃²⁻)Nucleophilic SubstitutionSucrose-1-phosphate

Enzymatic Reactivity

The susceptibility of this compound to enzymatic degradation is not well characterized. Enzymes that typically metabolize sucrose, such as invertase, may not recognize or process this compound efficiently due to the presence of the chlorine atom at the anomeric center, which sterically and electronically alters the substrate. However, some microorganisms have been shown to cometabolize chlorinated sugars like sucralose, although this degradation is typically slow. researchgate.net It is conceivable that certain dehalogenase or phosphodiesterase enzymes could catalyze the cleavage of the C-Cl bond or the glycosidic linkage, respectively, but specific pathways have not been identified. beilstein-journals.org

Advanced Structural Elucidation and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-chlorosucrose. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-Resolution 1D and 2D NMR for Positional and Stereochemical Assignments

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in characterizing this compound. The ¹H NMR spectrum reveals the chemical shifts, multiplicities (splitting patterns), and integration of proton signals, offering initial clues to the molecular structure. emerypharma.comsci-hub.se For instance, the anomeric protons of sucrose (B13894) and its derivatives typically appear in a distinct region of the spectrum. sci-hub.seresearchgate.net

However, due to the complexity of carbohydrate spectra, where many signals overlap, two-dimensional (2D) NMR techniques are indispensable for complete and unambiguous assignments. nih.govulethbridge.ca These experiments correlate signals from different nuclei, providing a detailed connectivity map of the molecule.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, helping to trace out the spin systems within the glucose and fructose (B13574) moieties of this compound.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. whiterose.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. emerypharma.comd-nb.info This is crucial for connecting the different spin systems and for confirming the linkage between the glucose and fructose units, as well as the position of the chlorine atom. For example, a correlation between the anomeric proton of the glucosyl unit and the C2' carbon of the fructosyl unit would confirm the glycosidic linkage.

The combination of these 1D and 2D NMR experiments allows for the precise assignment of every proton and carbon atom in the this compound molecule, confirming the position of the chlorine atom at the C1 position and elucidating the stereochemistry at each chiral center.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for Chlorinated Sucrose Derivatives Note: This table is illustrative and actual chemical shifts for this compound would require specific experimental data.

TechniqueInformation ObtainedApplication to this compound
¹H NMR Chemical shift, multiplicity, integration of protons.Initial identification of proton environments, including anomeric protons.
¹³C NMR Chemical shift of carbon atoms.Identification of the number of unique carbons and their chemical environments.
COSY Correlates coupled protons (²JHH, ³JHH).Establishes proton-proton connectivity within the glucosyl and fructosyl rings.
HSQC Correlates protons to their directly attached carbons (¹JCH).Assigns carbon signals based on proton assignments.
HMBC Correlates protons and carbons over multiple bonds (²JCH, ³JCH, ⁴JCH).Confirms the glycosidic linkage and the position of the chlorine atom by showing long-range correlations.

Dynamic NMR for Conformational Analysis and Intermediates

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and mechanisms of dynamic processes within molecules, such as conformational changes. unibas.it By recording NMR spectra at variable temperatures, it is possible to observe changes in the spectra that correspond to the molecule transitioning between different conformations. unibas.it

For this compound, DNMR can provide insights into the flexibility of the pyranose and furanose rings and the rotational freedom around the glycosidic bond. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal. unibas.it Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational equilibria. This technique is also valuable for detecting and characterizing any transient intermediates that may form in solution. d-nb.info

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nationalmaglab.org It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nationalmaglab.org

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound. rsc.orgsemanticscholar.org For this compound, HRMS can confirm the presence of one chlorine atom by accurately measuring the molecular weight and observing the characteristic isotopic pattern of chlorine. fiu.edu The molecular formula can be determined with a high degree of confidence, which is a critical piece of information for structural confirmation. fiu.eduresearchgate.net

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org The fragmentation pattern provides valuable information about the structure of the precursor ion. researchgate.net

For this compound, MS/MS can be used to elucidate the fragmentation pathways, which can help to confirm the connectivity of the molecule. Cleavage of the glycosidic bond is a common fragmentation pathway for disaccharides, which would result in fragment ions corresponding to the chlorinated glucose and fructose moieties. nih.govlibretexts.org The specific fragmentation pattern can serve as a fingerprint for the identification of this compound. nih.gov

Table 2: Illustrative Tandem MS Fragmentation of this compound Note: This table presents a hypothetical fragmentation pattern for illustrative purposes. Actual m/z values would depend on the ionization method and charge state.

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Structural Information
[M+H]⁺Glycosidic bond cleavageChlorinated glucose fragmentConfirms the presence of the chlorinated glucosyl unit.
[M+H]⁺Glycosidic bond cleavageFructose fragmentConfirms the presence of the fructosyl unit.
[M+H]⁺Loss of H₂O[M+H-H₂O]⁺Indicates the presence of hydroxyl groups.
[M+H]⁺Loss of HCl[M+H-HCl]⁺Indicates the presence of a chlorine atom.

Derivatization Strategies for Enhanced MS Detection

The analysis of carbohydrates by mass spectrometry can sometimes be challenging due to their high polarity and low ionization efficiency. acs.org Derivatization, the chemical modification of the analyte, can be employed to improve its MS detection. restek.com

For this compound, several derivatization strategies could be considered:

Acetylation: Reacting the hydroxyl groups with a reagent like acetic anhydride (B1165640) can increase the volatility and improve the chromatographic properties of the molecule, making it more amenable to techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netacs.org

Permethylation: This involves converting the hydroxyl groups to methyl ethers, which can enhance the ionization efficiency in electrospray ionization (ESI) and lead to more predictable fragmentation patterns. acs.org

Phenylboronic acid (PBA) derivatization: PBA can react with the diol functionalities in sugars to form cyclic boronate esters. This can improve sensitivity and assist in differentiating between isobaric saccharides. nsf.gov

These derivatization strategies can significantly enhance the analytical capabilities for the characterization of this compound by mass spectrometry. nih.gov

X-ray Crystallography of this compound and its Macromolecular Complexes

Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete single-crystal X-ray diffraction structure for this compound has not been reported. Consequently, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this compound are not publicly available.

For context, the crystal structure of the parent molecule, sucrose, is well-characterized. Neutron diffraction studies have provided detailed insight into its solid-state conformation, revealing two strong intramolecular hydrogen bonds (O-2–HO-1′ and O-5–HO-6′) that create a rigid molecular structure. researchgate.net A crystallographic study of this compound would be necessary to determine how the replacement of the 1'-hydroxyl group with a chlorine atom alters these intramolecular interactions and the broader crystal packing arrangement.

Below is a table outlining the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound, with data for sucrose provided for illustrative comparison.

Table 1: Comparison of Crystallographic Data (Hypothetical for this compound)

Parameter This compound Sucrose (A-form) researchgate.net
Formula C₁₂H₂₁ClO₁₀ C₁₂H₂₂O₁₁
Molar Mass 376.75 g/mol 342.30 g/mol
Crystal System Not Determined Monoclinic
Space Group Not Determined P2₁
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Åα = ?°, β = ?°, γ = ?° a = 10.86 Å, b = 8.70 Å, c = 7.76 Åα = 90°, β = 102.94°, γ = 90°
Volume (Z=2) Not Determined 713.6 ų
Key Intramolecular Bonds Not Determined O-2···HO-1'O-5···HO-6'

Data for this compound is hypothetical as the structure has not been publicly determined. Data for sucrose is from reference researchgate.net.

Co-crystallization with Biological Targets

The biological activity of sweeteners is initiated by their binding to specific taste receptors. The human sweet taste receptor is a heterodimer of two G-protein coupled receptors, T1R2 and T1R3. pnas.orgfrontiersin.org While there is strong functional evidence that this compound interacts with this receptor, there are currently no published reports of a co-crystal structure of this compound bound to the T1R2/T1R3 receptor or any other biological macromolecule.

Functional assays have demonstrated that this compound is a potent agonist of the human sweet taste receptor. pnas.org Studies on a series of chlorosucrose derivatives showed that substituting a chlorine atom at the 1' position of sucrose increased the molecule's agonist potency by approximately 22-fold over sucrose itself. pnas.org This significant increase in potency strongly implies a direct and favorable binding interaction with the receptor.

Although a specific co-crystal structure for this compound is unavailable, recent breakthroughs have led to the determination of the cryo-electron microscopy (cryo-EM) structure of the human sweet taste receptor, including its complex with the related molecule sucralose (B1001) (1',4,6'-trichlorogalactosucrose). rcsb.org These structures reveal that the binding site for sweeteners is located within the Venus flytrap domain (VFT) of the T1R2 subunit. pnas.orgrcsb.org It is hypothesized that this compound binds within this same pocket, where the chlorine atom at the 1' position likely engages in specific interactions that contribute to its enhanced potency. However, without a solved co-crystal structure, the precise nature of these interactions remains speculative.

Table 2: Interaction Profile of this compound with the Human Sweet Taste Receptor

Compound Biological Target Method of Analysis Key Finding Co-crystal Structure
This compound Human Sweet Taste Receptor (T1R2/T1R3) In-vitro functional assay (HEK293 cells) ~22-fold higher agonist potency than sucrose. pnas.org Not Available

| Sucralose | Human Sweet Taste Receptor (T1R2/T1R3) | Cryo-Electron Microscopy | Binds to the Venus flytrap domain of the T1R2 subunit. rcsb.org | Yes (PDB ID: 9NOT) rcsb.org |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical bonds and reaction mechanisms involving 1-chlorosucrose. oup.comwikipedia.orgnih.gov These methods allow for a detailed analysis of the electronic environment around the C-Cl bond and the energetic pathways of its formation and subsequent reactions.

Density Functional Theory (DFT) for C-Cl Bond Characteristics and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations have been employed to characterize the carbon-chlorine (C-Cl) bond in chloro-substituted organic molecules. mdpi.com The properties of this bond are crucial in determining the stability and reactivity of this compound.

Key parameters derived from DFT calculations include bond length, bond dissociation energy, and the electron density at the bond critical point (BCP). For instance, studies on similar chlorinated organic compounds have shown that DFT methods can reliably describe the electron density distribution in single bonds like the C-Cl bond. mdpi.com The calculated values for C-Cl bonds in related molecules provide a reference for understanding the C-Cl bond in this compound.

Table 1: Representative DFT-Calculated Properties for C-Cl Bonds in Organic Molecules

DFT FunctionalC-Cl ρBCP (a.u.)
BLYP0.193
B3LYP0.195
BP860.192
B3P860.194
PBE0.192
PBE00.195
TPSS0.193
TPSSh0.194

This table presents typical values for the electron density at the bond critical point (ρBCP) for C-Cl bonds calculated using various DFT functionals for a model organic molecule, providing a comparative basis for this compound. Data adapted from a study on 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one. mdpi.com

The stability of the C-Cl bond is influenced by the surrounding molecular structure. In this compound, the electronegative chlorine atom and the stereochemistry of the sucrose (B13894) backbone dictate the bond's polarity and susceptibility to nucleophilic attack. DFT helps to quantify these electronic effects and predict the bond's relative stability compared to other chlorinated sucrose derivatives.

Transition State Analysis of Chlorination and Substitution Reactions

Understanding the mechanisms of chlorination and subsequent substitution reactions of this compound is critical for controlling synthetic outcomes. Transition state analysis using quantum chemical methods provides valuable information about the energy barriers and geometries of the intermediate states in these reactions.

The selective chlorination of sucrose to produce derivatives like this compound involves complex reaction pathways. researchgate.net Computational studies can elucidate the preference for chlorination at specific hydroxyl groups by calculating the activation energies for different reaction channels. For example, the reaction of sucrose with a chlorinating agent like sulfuryl chloride can be modeled to determine the most favorable pathway leading to this compound. researchgate.net

Furthermore, the substitution of the chlorine atom in this compound by other functional groups proceeds through a transition state that can be characterized computationally. rowan.edu These calculations can predict reaction rates and the stereochemical outcome of SN2 reactions. whiterose.ac.uk The nature of the nucleophile, the solvent, and the substrate all influence the energy of the transition state. rowan.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of this compound, providing insights into its conformational preferences and the influence of the surrounding environment on its reactivity. researchgate.netnih.gov

Conformational Landscape Analysis of this compound

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations in solution. MD simulations can map out this conformational landscape by simulating the molecule's movements over time. nih.gov This analysis is crucial for understanding how the molecule interacts with other molecules, such as receptors in biological systems.

Conformational analysis of related chlorinated sugars has shown that the introduction of chlorine atoms can significantly alter the molecule's shape and flexibility. For this compound, the orientation of the C-Cl bond relative to the sugar rings and the glycosidic linkage are key conformational parameters. These simulations can reveal the most populated conformations and the energy barriers between them.

Simulation of Solvent Effects on Reactivity

The solvent environment plays a critical role in chemical reactions. oup.comacs.org MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a microscopic understanding of how the solvent influences reactivity.

For instance, in substitution reactions, the solvent can stabilize the transition state, thereby accelerating the reaction. oup.com Simulations in different solvents, such as polar protic and aprotic solvents, can reveal the extent of this stabilization and help in selecting the optimal solvent for a desired transformation. rowan.edugoogle.com The arrangement of solvent molecules around the reacting species can be visualized and analyzed to understand the specific interactions, such as hydrogen bonding, that affect the reaction pathway.

In Silico Prediction of Regioselectivity and Stereoselectivity

One of the major challenges in the chemical synthesis of this compound is achieving high regioselectivity (chlorination at the desired position) and stereoselectivity (formation of the correct stereoisomer). sciencesnail.com In silico methods are increasingly being used to predict and rationalize the outcomes of these selective reactions. mpbou.edu.innih.gov

Computational models can be built to predict the most likely sites of chlorination on the sucrose molecule. These models often use descriptors derived from quantum chemical calculations, such as atomic charges and frontier molecular orbital energies, to identify the most reactive hydroxyl groups. oup.com By comparing the calculated reactivity of the different hydroxyl groups in sucrose, it is possible to predict the regioselectivity of various chlorinating agents.

Similarly, the stereoselectivity of reactions involving this compound can be investigated. For example, in glycosylation reactions where this compound acts as a glycosyl donor, computational models can predict whether the α or β anomer of the product will be preferentially formed. researchgate.net These predictions are based on analyzing the transition states leading to the different stereoisomers.

Biochemical and Biological Research Applications

1-Chlorosucrose as a Glycosidase Inhibitor

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Due to their structural similarity to the natural substrate sucrose (B13894), chlorosucrose derivatives can act as inhibitors of these enzymes, providing a basis for understanding their function and for the development of therapeutic agents.

Elucidation of Inhibition Mechanisms

While direct kinetic studies on this compound are not extensively documented in publicly available research, studies on its analogs, particularly those modified at the 1'-position of the fructose (B13574) moiety, offer significant insights into potential inhibition mechanisms. The inhibition of glycosidases can occur through several mechanisms, including competitive, non-competitive, or uncompetitive inhibition. Competitive inhibitors bind to the active site of the enzyme, preventing the natural substrate from binding.

Kinetic analyses of α-glucosidase inhibitors, for instance, often utilize Lineweaver-Burk plots to determine the type of inhibition. For many carbohydrate analogs, a competitive or mixed-competitive inhibition mechanism is observed researchgate.net. In the case of sucrose analogs, the inhibition of enzymes like α-glucosyltransferase has been studied. For example, amino-deoxy analogs of 6'-chlorosucrose have demonstrated potent inhibitory effects on the intramolecular transglucosylation activity of α-glucosyltransferase from Protaminobacter rubrum researchgate.netresearchgate.net. This inhibition is thought to be due to the presence of carboxylates as catalytic groups within the enzyme's active site, highlighting a mechanism dependent on specific active site residues researchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) Studies for Inhibitory Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For chlorosucrose derivatives, SAR studies have provided valuable data on their inhibitory potency against various enzymes.

Research on the inhibitory effects of different chlorosucrose analogs on the oral bacterium Streptococcus mutans has shown that the position and number of chlorine substitutions significantly impact their effectiveness. In one study, 6,1',6'-trichlorosucrose and 4,1',6'-trichlorosucrose (B12777345) were found to be more effective at reducing the acidogenicity of sucrose compared to other tested analogs nih.gov. This suggests that substitutions at these specific positions are critical for inhibiting the enzymes responsible for acid production in this bacterium.

Furthermore, studies on sucrose analogs as donor substrates for α-glucosyltransferase have revealed that modifications at the 1'-position influence the reaction's outcome. For instance, the presence of hydroxyl and fluoro groups at the C-1' position tends to favor intramolecular transglucosylation nih.gov. In another study, 1'-amino-1'-deoxy and 3'-amino-3'-deoxy analogs of 6'-chlorosucrose exhibited strong inhibitory effects, whereas 4'-amino-4'-deoxy and 6'-amino-6'-deoxy analogs showed little to no inhibition researchgate.netresearchgate.net. This highlights the importance of the substituent's nature and position on the fructose ring for potent inhibition.

**Table 1: Inhibitory Effects of Chlorosucrose Analogs on *Streptococcus mutans***

CompoundEffect on AcidogenicityEffect on Deposition (Adherence)Reference
1'-ChlorosucroseLess effective than trichloro-derivativesGreatest reduction in deposition (along with a trichloro-derivative) nih.gov
1',6'-DichlorosucroseIntermediate effectivenessNo significant effect nih.gov
4,6,6'-TrichlorosucroseLess effective than other trichloro-derivativesReduced deposition nih.gov
6,1',6'-TrichlorosucroseMost effective at reducing acidogenicityReduced deposition nih.gov

Active Site Mapping of Carbohydrate-Processing Enzymes

Substrate analogs like this compound are instrumental in mapping the active sites of carbohydrate-processing enzymes. By observing how these analogs bind and interact with the enzyme, researchers can deduce the spatial arrangement and chemical nature of the active site residues.

The general strategy involves using inhibitors that form stable complexes with the enzyme, which can then be analyzed using techniques like X-ray crystallography theinterstellarplan.com. While specific studies detailing the use of this compound for active site labeling are not prominent, the principle is well-established. For example, homology modeling of isopullulanase from Aspergillus niger, a member of the glycosyl hydrolase family 49, has been used to predict the location of key catalytic residues. Mutational studies confirmed that aspartate and glutamate (B1630785) residues are critical for activity, and a tryptophan residue is involved in substrate binding at subsite -1 nih.gov. This approach, combined with the use of substrate analogs, can provide a detailed picture of the active site architecture.

Application as a Biochemical Probe for Enzyme Mechanism Elucidation

Beyond simple inhibition, this compound and its derivatives serve as sophisticated biochemical probes to unravel the intricate catalytic mechanisms of enzymes involved in carbohydrate metabolism.

Investigation of Glycosyltransferase and Glycosylhydrolase Catalysis

Glycosyltransferases (GTs) catalyze the transfer of a sugar moiety from a donor to an acceptor molecule wikipedia.orgnih.govnih.gov. Glycosylhydrolases (GHs), on the other hand, catalyze the cleavage of glycosidic bonds nih.gov. Sucrose analogs are invaluable in studying the mechanisms of these enzymes.

Kinetic studies using 1'-substituted sucrose analogs with α-glucosyltransferase from Protaminobacter rubrum have provided deep insights into the glycosyltransfer mechanism. The reaction rates (kcat values) for these analogs showed a strong correlation with Hammett substituent constants, which suggests a rate-limiting glycoside cleavage step that proceeds through a protonated transition state researchgate.netresearchgate.net. The measurement of the α-deuterium isotope effect further supported the formation of an oxocarbenium ion-like transition state during catalysis researchgate.netresearchgate.net. These findings indicate that the mechanism of this α-glucosyltransferase shares similarities with that of some glycosidases researchgate.netresearchgate.net.

Probing Substrate Recognition and Binding Modes

Understanding how an enzyme recognizes and binds its substrate is fundamental to comprehending its specificity and function. Chlorinated sucrose derivatives can be used to probe these interactions. By systematically modifying the sucrose structure, such as by replacing hydroxyl groups with chlorine atoms at different positions, researchers can identify which groups are essential for binding and catalysis.

For instance, studies on the substrate specificity of lactase-phlorizin hydrolase have shown that modifications at different positions of the lactose (B1674315) molecule have varied effects. Deoxygenation or methylation at the C-2' position of the galactose moiety results in competitive inhibitors, suggesting that the hydroxyl group at this position is important for catalysis but not strictly essential for binding nih.gov. Conversely, modifications at the C-3' position are not tolerated, indicating a critical role for the hydroxyl group at this position in substrate recognition, likely through hydrogen bonding nih.gov. While these studies were not performed with this compound specifically, they exemplify the approach of using modified substrates to probe recognition and binding. The use of 1'-deoxy-6'-chloro-sucrose derivatives as donor substrates for α-glucosyltransferase has also shed light on how substituents at the 1'-position influence whether the enzyme performs intermolecular or intramolecular transglucosylation nih.gov.

Studies in Receptor Binding and Signal Transduction

The interaction of this compound and its isomers with the human sweet taste receptor, a heterodimer of two G protein-coupled receptors (GPCRs), T1R2 and T1R3, has been a subject of significant research to understand the structural basis of sweetness. epdf.pubresearchgate.net The sweet taste receptor possesses multiple binding sites distributed across its domains, including the Venus flytrap (VFT) domains, which allows it to recognize a wide variety of sweet-tasting molecules. researchgate.net

Studies involving the synthesis and testing of various mono- and di-substituted chlorosucrose derivatives have provided valuable insights into structure-activity relationships at the receptor level. Research has shown that the addition of a chlorine atom to the sucrose backbone can dramatically alter its potency as a sweet agonist. Specifically, the addition of a 1'-chloro group to the fructose moiety of sucrose, creating this compound, was found to increase the agonist potency by approximately 22-fold over sucrose itself. whiterose.ac.uk This highlights the sensitivity of the receptor to substitutions at this particular position.

Further research has explored the effects of positive allosteric modulators (PAMs) on the activity of chlorosucrose derivatives. PAMs are compounds that bind to a site on the receptor distinct from the agonist binding site, enhancing the receptor's response to the agonist. In studies using the PAM designated SE-1, it was observed that the magnitude of enhancement for this compound was comparable to the enhancement seen with sucrose. whiterose.ac.uk This suggests that while the 1'-chloro substitution significantly increases the intrinsic potency of the molecule, it does not fundamentally alter the mechanism of allosteric enhancement by this specific modulator. whiterose.ac.uk In contrast, substitutions at other positions, such as 4-chlorosucrose and 6'-chlorosucrose, not only increased agonist potency but also improved the enhancement effect by SE-1 by approximately two-fold over sucrose. whiterose.ac.uk This indicates that different substitutions on the sucrose scaffold can differentially affect agonist binding and allosteric modulation.

Table 1: Agonist Potency and Allosteric Enhancement of Chlorosucrose Derivatives

Compound Position of Chlorine Agonist Potency Increase (vs. Sucrose) Enhancement by PAM (SE-1) (vs. Sucrose)
This compound 1' 22-fold ~1-fold (Comparable to Sucrose)
4-Chlorosucrose 4 4.5-fold ~2-fold
6'-Chlorosucrose 6' 6.5-fold ~2-fold
1',4-Dichlorosucrose 1', 4 150-fold ~3-fold
1',6'-Dichlorosucrose 1', 6' 87-fold ~3-fold

Data sourced from research on structure-activity relationships of chlorosucrose derivatives and allosteric modulation. whiterose.ac.uk

Ligand-Receptor Binding Kinetics and Thermodynamics

The comprehensive understanding of a ligand's interaction with its receptor extends beyond simple affinity measurements to include its binding kinetics (the rates of association and dissociation) and the thermodynamic forces driving the interaction. Receptor-ligand kinetics is a branch of chemical kinetics that aims to determine the concentration of receptor-ligand complexes at all times, governed by on- and off-rates (k_on and k_off). longdom.org These kinetic parameters can be crucial for predicting the in vivo efficacy of a compound. nih.gov

For G protein-coupled receptors like the sweet taste receptor, these interactions can be complex, sometimes involving conformational changes in the receptor state before and after ligand binding. nih.gov The thermodynamic profile of binding, including changes in enthalpy (ΔH) and entropy (ΔS), reveals the nature of the forces involved, such as hydrophobic interactions or hydrogen bonding. For instance, studies on steroid binding to the glucocorticoid receptor showed that the interaction was entropy-driven at low temperatures but became enthalpy-driven at higher temperatures, indicating a complex interplay of forces.

While the principles are well-established, specific, publicly available studies detailing the complete kinetic (e.g., k_on, k_off) and thermodynamic (e.g., ΔG, ΔH, ΔS) profiles for the binding of this compound to the T1R2/T1R3 receptor are limited. Such studies would typically involve techniques like radioligand competition assays, where a labeled ligand (such as [14C]-sucrose) competes with the unlabeled ligand (this compound) to determine binding affinity and kinetics. nih.gov The data would be analyzed using models of bimolecular interaction to calculate the rate and affinity constants. longdom.org Without this specific data, a full description of the binding energetics and the temporal dynamics of the this compound-receptor complex remains an area for future research.

Design and Synthesis of Novel Chlorosucrose Analogues for Biological Activity

Scaffold Modification for Enhanced Selectivity

The synthesis of analogues based on a lead compound is a cornerstone of medicinal chemistry and biochemical research, aiming to refine biological activity and enhance selectivity. acs.org In the context of this compound, scaffold modification has been employed primarily to probe the structure-activity relationships (SAR) of the sweet taste receptor. By systematically altering the positions of chlorine atoms on the sucrose molecule, researchers have been able to map how different regions of the ligand contribute to binding affinity and the efficacy of allosteric modulation. whiterose.ac.uk

A key finding from these synthetic efforts is the functional differentiation of the chloro-substituents. The synthesis and analysis of 1'-chlorosucrose, 4-chlorosucrose, 6'-chlorosucrose, and various dichlorosucrose derivatives revealed that the 1'-chloro position is a primary contributor to the molecule's binding affinity for the receptor. whiterose.ac.uk In contrast, the presence of chlorine atoms at the 4- and 6'- positions was found to be essential for significant enhancement by the positive allosteric modulator SE-1. whiterose.ac.uk For example, 4,6'-dichlorosucrose was enhanced by SE-1 to the same degree as the more complex sucralose (B1001) (1′,4,6′-trichlorosucrose), demonstrating that these two positions are sufficient for the modulator's enhancement effect. whiterose.ac.uk

These synthetic studies exemplify scaffold modification for enhanced selectivity—not for a different receptor, but for a specific type of interaction (allosteric modulation) at the same receptor. This knowledge provides a rational basis for the design of novel sweeteners, where the core scaffold can be tuned to maximize intrinsic potency or to be highly responsive to enhancers, potentially allowing for lower sweetener concentrations while maintaining the desired taste intensity.

Development of Chemical Tools for Glycobiology Research

Chemical tools are essential for dissecting complex biological processes, and in glycobiology, synthetic sugar analogues are widely used to probe, profile, and perturb glycan function. These tools can act as metabolic inhibitors, serve as substrates for reporter enzymes, or function as molecular recognition elements in diagnostic assays. nih.gov

The primary application of this compound and its analogues as chemical tools has been as probes to investigate the gustatory system, specifically the structure and function of the T1R2/T1R3 sweet taste receptor. whiterose.ac.uk By comparing the receptor's response to a panel of structurally defined chlorosucrose derivatives, these compounds serve as invaluable probes for mapping the ligand binding pocket and understanding the mechanics of allosteric modulation. whiterose.ac.uk

Beyond taste research, the development of chlorosucrose analogues for broader glycobiology applications is less documented. However, the principles of their synthesis are shared with the creation of other powerful glycobiology tools. For instance, "Hoffer's chlorosugar" (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranose) is a critical intermediate used to synthesize a wide range of nucleoside analogues that can serve as fluorescent probes or enzyme inhibitors. The synthetic methodologies for creating chlorosugars allow for the precise installation of a reactive group (chlorine) that facilitates further chemical modification. While this compound itself has been narrowly applied, the underlying chemistry suggests the potential for developing more complex chlorosucrose-based probes, such as fluorescently tagged versions or derivatives designed to covalently label the sweet taste receptor or other carbohydrate-binding proteins.

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Chlorosugar Design

The design and synthesis of novel carbohydrate derivatives with tailored properties stand to be revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comoapen.org For chlorosugars like 1-Chlorosucrose, these computational tools offer the potential to accelerate discovery and optimization processes that are traditionally resource-intensive.

Future research could focus on developing predictive models for chlorosugar design. By training algorithms on existing data sets of halogenated carbohydrates, ML models could predict structure-activity relationships (SAR). acs.org For instance, algorithms could forecast how the position and number of chlorine substituents on a sucrose (B13894) backbone influence properties such as binding affinity to specific protein targets, metabolic stability, or sweetness. Machine learning has already been applied to model and predict the properties of sugar-based systems, such as deep eutectic solvents, and to optimize the production of carbohydrate-enriched biomass. acs.orgmdpi.com These approaches could be adapted to design novel chlorosucrose derivatives with enhanced biological or chemical functionality.

Furthermore, AI can be instrumental in optimizing synthetic routes. uva.es The selective chlorination of sucrose is a significant chemical challenge. google.com ML algorithms could analyze vast reaction data to predict optimal conditions, reagents, and catalyst systems to maximize the yield and regioselectivity for compounds like this compound, minimizing the formation of unwanted byproducts. researchgate.net This predictive power can significantly reduce the number of experiments required, saving time and resources in the lab. mdpi.com

Key Research Objectives:

Development of QSAR (Quantitative Structure-Activity Relationship) models to predict the biological effects of novel chlorosugars.

Application of ML to optimize the regioselective synthesis of this compound and other derivatives.

In silico screening of virtual chlorosugar libraries to identify candidates for specific applications in medicine or materials science.

Exploration of Bio-orthogonal Chemistry with this compound

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. mit.edursc.org This field has provided powerful tools for labeling and tracking biomolecules, such as proteins, lipids, and glycans, in real-time within cells and whole organisms. mit.edustanfordmag.orgnih.gov

The this compound molecule presents an intriguing scaffold for the development of new bio-orthogonal probes. While the carbon-chlorine bond itself is not a conventional bio-orthogonal reactive group, it serves as a chemical handle for introducing functionalities that are. Future research could explore the synthetic modification of this compound to incorporate well-established bio-orthogonal groups, such as azides or alkynes. nih.govmdpi.com The azide (B81097) group, in particular, is a powerful chemical reporter that can participate in highly specific reactions like the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions. nih.govrsc.org

By feeding cells a derivative of this compound modified with an azide, it may be possible for the cell to metabolically incorporate this "tagged" sugar into its cell-surface glycans. mit.edu Subsequent introduction of a probe molecule containing a complementary reactive group (e.g., an alkyne-functionalized fluorophore) would allow for the specific labeling and visualization of these sugars. mit.edumdpi.com This strategy could open doors to studying metabolic pathways and the roles of glycans in health and disease with high precision. stanfordmag.org

Potential Research Trajectories:

Synthesis of this compound analogues bearing azide or alkyne functionalities.

Investigation of the metabolic uptake and incorporation of these modified chlorosugars in various cell lines.

Application of these novel probes for bio-orthogonal labeling and imaging of glycans in living cells and organisms. mit.edu

Novel Applications in Chemical Biology and Diagnostics

The unique structure of this compound makes it a candidate for development into specialized tools for chemical biology and medical diagnostics. Its potential lies in its identity as a modified sugar that may interact differently with biological systems compared to natural sucrose.

One promising area is the development of diagnostic biomarkers. For example, sucralose (B1001) (a trichlorinated sucrose derivative) is poorly metabolized and has been used as a biomarker to measure intestinal permeability. google.commdpi.com Future studies could assess whether this compound has similar properties of stability and excretion that would allow it to function as a probe for gut health.

Furthermore, this compound can serve as a foundational structure for creating targeted diagnostic agents. The chlorine atom can be chemically replaced with other functional groups, including fluorophores or affinity tags. smolecule.com This could lead to the creation of fluorescent probes to visualize sugar transporters or enzymes in cells. A patent has described systems for detecting chlorinated disaccharides using boronic acid derivatives and a fluorescent reporter, suggesting a viable detection strategy that could be adapted for this compound. google.com Such an assay could be developed into a low-cost, high-throughput method for quantifying the compound in biological samples like urine, providing insight into microscopic tissue changes. google.com

Future Application Areas:

Evaluation of this compound as a non-invasive probe for assessing gastrointestinal permeability.

Synthesis of fluorescently-labeled this compound derivatives for use in bioimaging and as probes for sugar-binding proteins.

Development of sensitive detection assays, potentially using boronic acid-based receptors, for quantifying this compound for diagnostic purposes. google.com

Advanced Methodologies for Process Intensification and Scale-Up Research

The synthesis of specific chlorosucrose derivatives like this compound often involves challenges in achieving high selectivity and yield, which can hinder large-scale production. google.com Future research in process chemistry will be critical to developing more efficient, sustainable, and scalable manufacturing methods.

A key area for innovation is in catalysis. Developing novel catalytic systems that can direct chlorination specifically to the 1-position of the fructose (B13574) moiety while protecting other hydroxyl groups is a major goal. This could involve designing new organocatalysts or transition-metal complexes. An alternative and increasingly attractive approach is the use of biocatalysis. uva.espreprints.org Employing enzymes, such as engineered halogenases, could offer unparalleled regioselectivity under mild reaction conditions, significantly simplifying the synthesis and purification process. The use of immobilized enzymes in continuous flow reactors is a proven strategy for process intensification in the synthesis of other complex molecules like nucleosides and could be adapted for chlorosugar production. researchgate.net

Process intensification also involves improving downstream processing. Current purification of chlorinated sucrose derivatives often relies on chromatographic techniques, which can be costly and difficult to scale. google.com Research into advanced, non-chromatographic purification methods, such as extractive crystallization, could lead to more economical and scalable processes. google.com This technique involves crystallizing the desired product from a biphasic solvent system, where impurities are preferentially extracted into one of the liquid phases. google.com Implementing process analytical technology (PAT) to monitor reaction progress and product purity in real-time would further enhance control and efficiency in a scaled-up manufacturing environment.

Table of Research Focus for Process Intensification

Area of ResearchObjectivePotential Methodologies
Selective Synthesis Increase yield and regioselectivity of the chlorination reaction.Development of novel catalysts; Biocatalysis using engineered enzymes. uva.es
Process Design Improve efficiency and sustainability of the overall process.Continuous flow chemistry; Use of immobilized enzymes. researchgate.net
Purification Develop scalable and cost-effective purification techniques.Extractive crystallization; Membrane filtration. google.com
Process Control Enhance consistency and quality of the final product.Implementation of Process Analytical Technology (PAT).

Q & A

Q. How should conflicting NMR and X-ray crystallography data on this compound’s conformation be reconciled?

  • Methodological Answer : NMR captures dynamic solution-state conformations, while X-ray reflects static crystal structures. Perform molecular dynamics simulations to bridge the gap. Validate with variable-temperature NMR to assess flexibility .

Q. What are best practices for curating a comprehensive literature review on this compound’s applications?

  • Methodological Answer : Use systematic search strategies across PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR metabolism)"). Annotate findings in a matrix linking studies to methodologies and outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.